molecular formula C15H12N2O2S B182777 N-(Pyridin-2-yl)naphthalene-1-sulfonamide CAS No. 89257-24-9

N-(Pyridin-2-yl)naphthalene-1-sulfonamide

Cat. No. B182777
CAS RN: 89257-24-9
M. Wt: 284.3 g/mol
InChI Key: YHLPQYMTDNQHPO-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)naphthalene-1-sulfonamide, also known as NSC-39830, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Scientific Research Applications

N-(Pyridin-2-yl)naphthalene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been reported to exhibit anti-tumor effects by inducing apoptosis and inhibiting angiogenesis in cancer cells. Moreover, N-(Pyridin-2-yl)naphthalene-1-sulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism Of Action

The exact mechanism of action of N-(Pyridin-2-yl)naphthalene-1-sulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of certain enzymes such as carbonic anhydrases and metalloproteinases. Carbonic anhydrases are involved in the regulation of pH and electrolyte balance, whereas metalloproteinases are involved in the degradation of extracellular matrix proteins.

Biochemical And Physiological Effects

N-(Pyridin-2-yl)naphthalene-1-sulfonamide has been found to exert various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. Moreover, N-(Pyridin-2-yl)naphthalene-1-sulfonamide has been found to inhibit the proliferation and migration of cancer cells, which are important processes in tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

N-(Pyridin-2-yl)naphthalene-1-sulfonamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized with high purity and yield. Moreover, this compound has been extensively studied for its biological activities, making it a valuable tool for researchers. However, there are also some limitations to using N-(Pyridin-2-yl)naphthalene-1-sulfonamide in lab experiments. For example, this compound may exhibit non-specific effects on certain enzymes or proteins, which could complicate data interpretation. Moreover, the exact mechanism of action of N-(Pyridin-2-yl)naphthalene-1-sulfonamide is not fully understood, which could limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(Pyridin-2-yl)naphthalene-1-sulfonamide. One area of interest is the development of new derivatives of this compound with improved biological activities. Moreover, further studies are needed to elucidate the exact mechanism of action of N-(Pyridin-2-yl)naphthalene-1-sulfonamide and its potential therapeutic applications in various diseases. Additionally, more research is needed to investigate the safety and toxicity of this compound in vivo, which could pave the way for its clinical development.

Synthesis Methods

The synthesis of N-(Pyridin-2-yl)naphthalene-1-sulfonamide involves the reaction of 2-aminopyridine with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to yield N-(Pyridin-2-yl)naphthalene-1-sulfonamide with high purity and yield.

properties

CAS RN

89257-24-9

Product Name

N-(Pyridin-2-yl)naphthalene-1-sulfonamide

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

N-pyridin-2-ylnaphthalene-1-sulfonamide

InChI

InChI=1S/C15H12N2O2S/c18-20(19,17-15-10-3-4-11-16-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,16,17)

InChI Key

YHLPQYMTDNQHPO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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